Enhanced Cellular Potency (IL-2 IC50) of the 1,3-Dimethylazetidine Derivative 11a Compared to the Parent Triazinone 1
The derivative 11a, built on the (1,3-dimethylazetidin-3-yl)methanol scaffold, showed substantially improved cellular potency for inhibiting IL-2 production (a functional readout of T-cell activation) compared to the parent compound 1, which lacks this motif [1]. Compound 1 had an IL-2 IC50 of 0.059 μM, whereas 11a achieved an IL-2 IC50 of 0.024 μM, representing a 2.5-fold improvement in potency at the cellular level [1]. This gain in functional activity is a key differentiator for researchers optimizing T-cell pathway inhibitors.
| Evidence Dimension | Cellular potency (IL-2 production inhibition) in a PKCθ-dependent T-cell assay |
|---|---|
| Target Compound Data | IL-2 IC50 = 0.024 μM (Compound 11a; contains (1,3-dimethylazetidin-3-yl)methanol motif) |
| Comparator Or Baseline | IL-2 IC50 = 0.059 μM (Compound 1; parent triazinone without azetidine substitution) |
| Quantified Difference | 2.5-fold more potent (0.024 μM vs 0.059 μM) |
| Conditions | Cellular assay measuring IL-2 production; n ≥ 2 experiments [1] |
Why This Matters
For procurement, this data identifies the dimethylazetidine as the critical fragment responsible for a 2.5-fold boost in cellular activity, directly linking purchase of this building block to improved lead compound performance.
- [1] George, D. M.; Breinlinger, E. C.; Argiriadi, M. A.; Zhang, Y.; Wang, J.; Bansal-Pakala, P.; Duignan, D. B.; Honore, P.; Lang, Q.; Mittelstadt, S.; Rundell, L.; Schwartz, A.; Sun, J.; Edmunds, J. J. Optimized Protein Kinase Cθ (PKCθ) Inhibitors Reveal Only Modest Anti-inflammatory Efficacy in a Rodent Model of Arthritis. J. Med. Chem. 2015, 58 (1), 333–346. View Source
